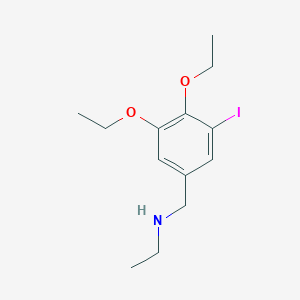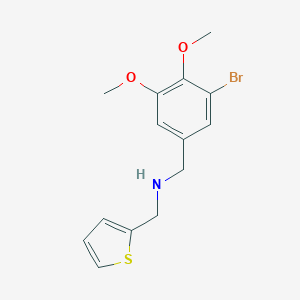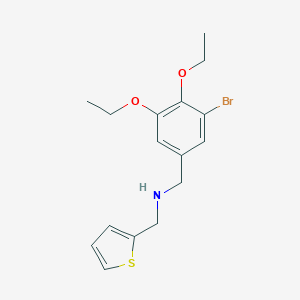![molecular formula C11H14N6O B283433 N-[4-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine](/img/structure/B283433.png)
N-[4-(allyloxy)benzyl]-N-(5-amino-1H-tetraazol-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an allyloxy-benzyl group, which contributes to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine typically involves multiple steps, starting with the preparation of the allyloxy-benzyl precursor. This precursor is then reacted with tetrazole derivatives under specific conditions to form the desired compound. Common reagents used in these reactions include allyl bromide, benzyl chloride, and various tetrazole derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The allyloxy-benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(4-Methoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a methoxy group instead of an allyloxy group.
- N1-(4-Ethoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with an ethoxy group instead of an allyloxy group.
- N1-(4-Propoxy-benzyl)-tetrazole-1,5-diamine : Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
N1-(4-Allyloxy-benzyl)-tetrazole-1,5-diamine is unique due to its allyloxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the allyloxy group plays a crucial role in the compound’s activity and effectiveness.
Propiedades
Fórmula molecular |
C11H14N6O |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
1-N-[(4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-7-18-10-5-3-9(4-6-10)8-13-17-11(12)14-15-16-17/h2-6,13H,1,7-8H2,(H2,12,14,16) |
Clave InChI |
GJTJNOMWALXPAN-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)CNN2C(=NN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)





